molecular formula C7H3ClFNO4 B1429556 3-Chloro-2-fluoro-5-nitrobenzoic acid CAS No. 1000162-34-4

3-Chloro-2-fluoro-5-nitrobenzoic acid

Cat. No.: B1429556
CAS No.: 1000162-34-4
M. Wt: 219.55 g/mol
InChI Key: JJVRJAIWWGHMNB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is related to other compounds such as 2-Fluoro-5-nitrobenzoic acid and 4-Chloro-2-fluoro-5-nitrobenzoic acid , which have similar structures and properties.


Synthesis Analysis

The synthesis of related compounds involves several steps, including nitration, chlorination, and fluorination . For example, 2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitro group, along with a carboxylic acid group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be similar to those of related compounds. For instance, 2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Scientific Research Applications

Role in Molecular Structure Analysis

Pramanik, Dey, and Mukherjee (2019) conducted a crystallographic study on benzoic acid derivatives, including variants similar to 3-Chloro-2-fluoro-5-nitrobenzoic acid. Their research revealed insights into molecular interactions and crystal packing, highlighting the compound's role in understanding supramolecular architectures and molecular electrostatic potentials Pramanik, Dey, & Mukherjee, 2019.

Synthesis of Peptidomimetics

Jiang and Burgess (2002) explored the combination of various 2-fluoro-5-nitrobenzoic acids with a homocysteine derivative in solid-phase syntheses, aiming to create peptidomimetics. These compounds are crucial for understanding protein interactions and functions, marking the importance of this compound in synthesizing bioactive molecules Jiang & Burgess, 2002.

Crystallography and Molecular Interaction Studies

Studies on the crystal structures of this compound with various derivatives shed light on molecular interactions and packing patterns. Gotoh and Ishida (2019) elucidated the hydrogen-bonded structures and interactions within co-crystals of this compound, offering insights into its role in forming complex molecular architectures Gotoh & Ishida, 2019.

Synthesis of Molecular Salts and Cocrystals

The antiviral properties of 2-Chloro-4-nitrobenzoic acid, a related compound, have been leveraged in the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This study by Oruganti et al. (2017) emphasizes the relevance of halogen and hydrogen bonds in stabilizing crystal structures, highlighting the significance of chloro-fluoro-nitrobenzoic acids in crystal engineering and pharmaceutical applications Oruganti, Nechipadappu, Khade, & Trivedi, 2017.

Safety and Hazards

The safety data sheets for related compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 3-Chloro-2-fluoro-5-nitrobenzoic acid may have similar hazards.

Properties

IUPAC Name

3-chloro-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRJAIWWGHMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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